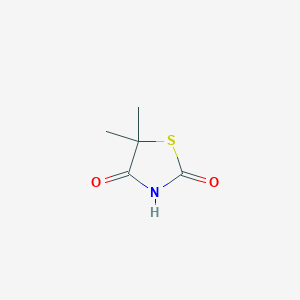

5,5-Dimethyl-1,3-thiazolidine-2,4-dione

Overview

Description

5,5-Dimethyl-1,3-thiazolidine-2,4-dione , also known by its IUPAC name, is a heterocyclic compound with the molecular formula C₅H₇NO₂S . It is a white crystalline powder and has a molecular weight of 145.18 g/mol . This compound belongs to the class of thiazolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The thiazolidine ring confers unique properties to this compound. Researchers have characterized its structure using techniques such as ¹H-NMR , IR spectroscopy , and mass spectrometry .

Scientific Research Applications

Chemical Synthesis and Reactions

5,5-Dimethyl-1,3-thiazolidine-2,4-dione derivatives are synthesized through various chemical reactions, contributing to the field of organic chemistry. For instance, the cleavage of tetrahydroimidazothiazolotriazinediones with aromatic aldehydes yields thiazolidine-2,4-diones with arylmethylidene fragments, which upon 1,3-dipolar cycloaddition with azomethine ylide, generate dispiro[indole-3,2′-pyrrolidine-3′,5″-thiazolidine]-2,2″,4″-triones showing slight antiproliferative activity toward certain cancer cell lines (Izmest’ev et al., 2020).

Pharmacological Evaluations

Several derivatives of this compound have been evaluated for their pharmacological properties. For example, substituted thiazolidine-2,4-diones have been investigated for their euglycemic and hypolipidemic activities in rats, with some compounds identified as potent agents (Gupta et al., 2005).

Antimicrobial Activity

The antimicrobial potential of thiazolidine-2,4-dione derivatives is another area of interest. A study synthesized 10 different derivatives and tested them against S. aureus, finding two compounds with significant antibacterial potential (Paiva et al., 2018).

Antioxidant Properties

The free radical scavenging abilities of flavonyl-thiazolidine-2,4-dione compounds have been assessed, with some compounds showing significant activity against superoxide anion radical, hydroxyl radical, and DPPH radical, highlighting their antioxidant potential (Bozdağ‐Dündar et al., 2011).

Anticancer Activities

The antiproliferative activity against human cancer cell lines of novel thiazolidine-2,4-dione derivatives has been explored, with certain compounds exhibiting potent activity on various carcinoma cell lines, indicating their potential as anticancer agents (Chandrappa et al., 2008).

Mechanism of Action

Target of Action

The primary target of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers and plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .

Mode of Action

This compound exhibits its biological response by stimulating the PPAR-γ receptor . This stimulation leads to exceptional anti-hyperglycemic actions without producing hypoglycemia .

Biochemical Pathways

The compound mediates the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Pharmacokinetics

Thiazolidine derivatives, in general, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The compound exhibits diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . In antioxidant evaluation studies, one of the analogues of this compound was found to be the most active molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored at room temperature and users should avoid breathing dust and contact with skin and eyes .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5,5-Dimethyl-1,3-thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPAR-γ, this compound enhances insulin sensitivity and modulates the transcription of genes involved in glucose uptake and fatty acid storage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, thereby increasing the storage of fatty acids . In muscle cells, it enhances glucose uptake by upregulating the expression of glucose transporter type 4 (GLUT4) on the cell membrane . Additionally, this compound influences cell signaling pathways, such as the insulin signaling pathway, and modulates gene expression related to glucose and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PPAR-γ. This binding leads to the activation of PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This binding results in the transcriptional activation or repression of genes involved in glucose and lipid metabolism . Additionally, this compound may inhibit or activate other enzymes, further influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over extended periods, this compound has been shown to maintain its efficacy in modulating glucose and lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and weight gain have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and influences metabolic flux and metabolite levels . The compound’s role in modulating glucose and lipid metabolism is particularly significant, as it enhances the storage of fatty acids in adipocytes and increases glucose uptake in muscle cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as adipose tissue and muscle . The compound’s distribution is crucial for its therapeutic effects, as it ensures that the active compound reaches the sites of action.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, its localization to the nucleus is critical for its interaction with PPAR-γ and subsequent transcriptional regulation of target genes .

Properties

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNEBLQDNYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536907 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-15-0 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

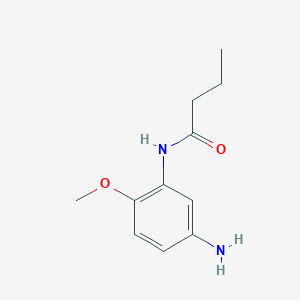

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)